molecular formula C13H13FN2OS B14606908 Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- CAS No. 60725-91-9

Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo-

Cat. No.: B14606908
CAS No.: 60725-91-9
M. Wt: 264.32 g/mol
InChI Key: PPSDCEDSIHJBPY-UHFFFAOYSA-N
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Description

Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- is a complex organic compound that belongs to the class of imidazopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,5-a)pyridin-1(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group through nucleophilic substitution.

    Thioxo Group Introduction: Incorporation of the thioxo group using sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,5-a)pyridin-1(5H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of imidazo rings to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Imidazo(1,5-a)pyridin-1(5H)-one derivatives have been studied for various scientific research applications, including:

    Chemistry: As intermediates in organic synthesis.

    Biology: As probes for studying biological processes.

    Medicine: Potential therapeutic agents for treating diseases such as cancer, inflammation, and infections.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazo(1,5-a)pyridin-1(5H)-one derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. For example, binding to a particular enzyme may inhibit its activity, thereby affecting a disease-related pathway.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their anxiolytic and hypnotic properties.

    Imidazo[1,5-a]pyrimidines: Studied for their antiviral and anticancer activities.

    Benzimidazoles: Widely used as antiparasitic agents.

Uniqueness

Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- stands out due to its unique structural features, such as the presence of a fluorophenyl group and a thioxo moiety

Conclusion

Imidazo(1,5-a)pyridin-1(5H)-one, 2-(3-fluorophenyl)hexahydro-3-thioxo- is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it an interesting subject for further study and application.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

60725-91-9

Molecular Formula

C13H13FN2OS

Molecular Weight

264.32 g/mol

IUPAC Name

2-(3-fluorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one

InChI

InChI=1S/C13H13FN2OS/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2

InChI Key

PPSDCEDSIHJBPY-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)F

Origin of Product

United States

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